

# Physicochemical Characteristics of p-Toluamide: A Technical Guide

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## Compound of Interest

Compound Name: **4-Methylbenzamide**

Cat. No.: **B193301**

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## Introduction

p-Toluamide, also known as **4-methylbenzamide**, is an aromatic amide that serves as a key intermediate in the synthesis of various organic compounds. Its well-defined physical and chemical properties make it a valuable reference standard in analytical techniques, particularly for the calibration of melting point apparatus.<sup>[1]</sup> A thorough understanding of its physicochemical characteristics is paramount for its application in research, chemical synthesis, and pharmaceutical development. This guide provides an in-depth overview of the core physicochemical properties of p-toluamide, detailed experimental protocols for their determination, and graphical representations of experimental workflows.

## Core Physicochemical Properties

The fundamental physicochemical properties of p-toluamide are summarized in the tables below. These parameters are crucial for predicting its behavior in various systems, including its dissolution, absorption, and distribution characteristics, which are of particular interest in drug development.

## General and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	[2]
Molecular Weight	135.16 g/mol	[2][3]
Appearance	White to almost white crystalline powder or needles	[4]
Melting Point	161-163 °C	[1][5]
Boiling Point	248.86 °C (rough estimate)	[5]
Density	1.1031 g/cm <sup>3</sup> (rough estimate)	[1][5]
Refractive Index	1.5635 (rough estimate)	[1][5]

## Solubility and Partitioning Behavior

Property	Value	Source
Water Solubility	Sparingly soluble	[6]
Methanol Solubility	Soluble	[1][5]
Ethanol Solubility	Very soluble	[6]
Diethyl Ether Solubility	Very soluble	[6]
Benzene Solubility	Sparingly soluble	[6]
Chloroform Solubility	Sparingly soluble	[6]
Trifluoroacetic Acid Solubility	Soluble	[6]
pKa (Predicted)	16.21 ± 0.50	[1][5]
LogP (Predicted)	1.2	[3]

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of p-toluamide.

Spectrum	Data Availability
<sup>1</sup> H NMR	Available
<sup>13</sup> C NMR	Available
Infrared (IR)	Available
Mass Spectrometry (MS)	Available
UV-Vis	Available for derivatives[7]
Raman	Available[3]

## Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of p-toluamide.

### Determination of Melting Point (Capillary Method)

The melting point of p-toluamide is a critical parameter for its identification and purity assessment. The capillary method is a standard and widely accepted technique.[1]

Methodology:

- Sample Preparation: A small amount of finely powdered, dry p-toluamide is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.
- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For a pure substance like p-toluamide, this range should be narrow.

### Determination of Solubility

The solubility of p-toluamide in various solvents can be determined using the shake-flask method, which is considered the gold standard for solubility measurements.

Methodology:

- Equilibration: An excess amount of solid p-toluamide is added to a known volume of the solvent in a sealed container.
- Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24–48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of p-toluamide in the diluted solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

## Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting membrane permeability and absorption.

Methodology:

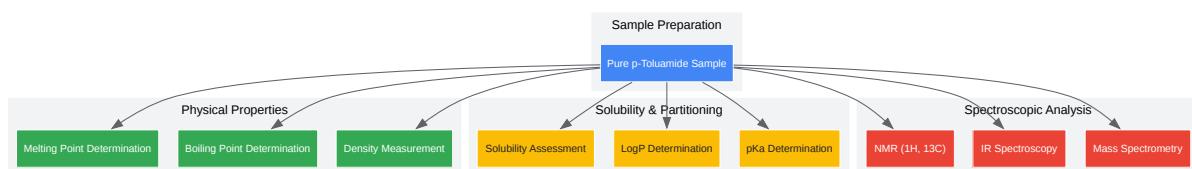
- Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of p-toluamide is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
- Equilibration: The mixture is gently agitated for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Quantification: The concentration of p-toluamide in each phase is determined using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of p-toluamide in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

## Visualizations

### Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a compound like p-toluamide.

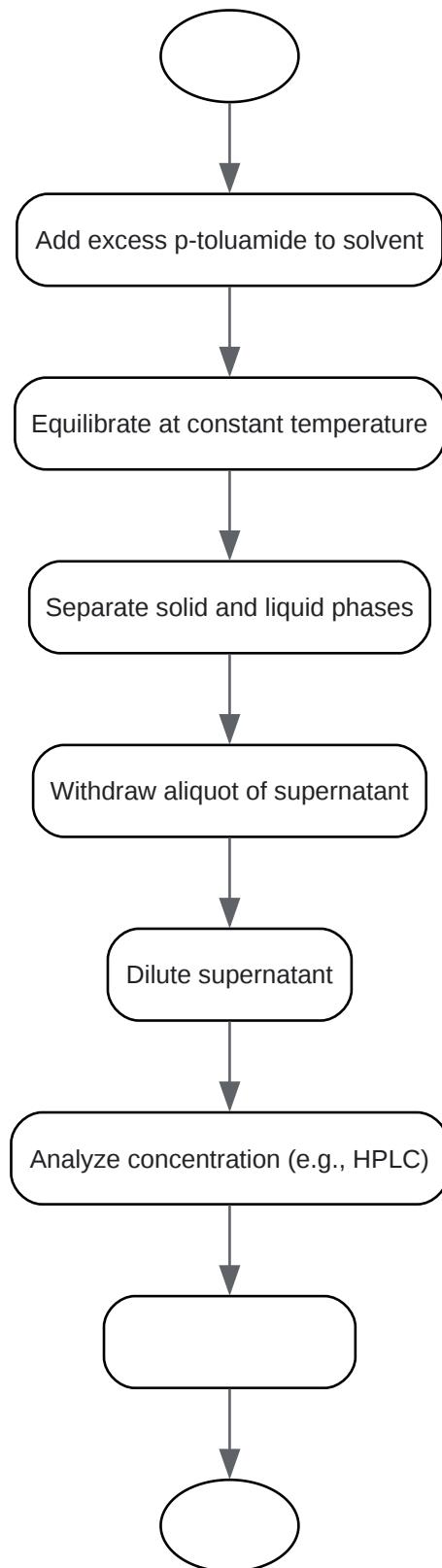


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Caption: Workflow for Physicochemical Characterization of p-Toluamide.

### Detailed Workflow for Solubility Determination (Shake-Flask Method)

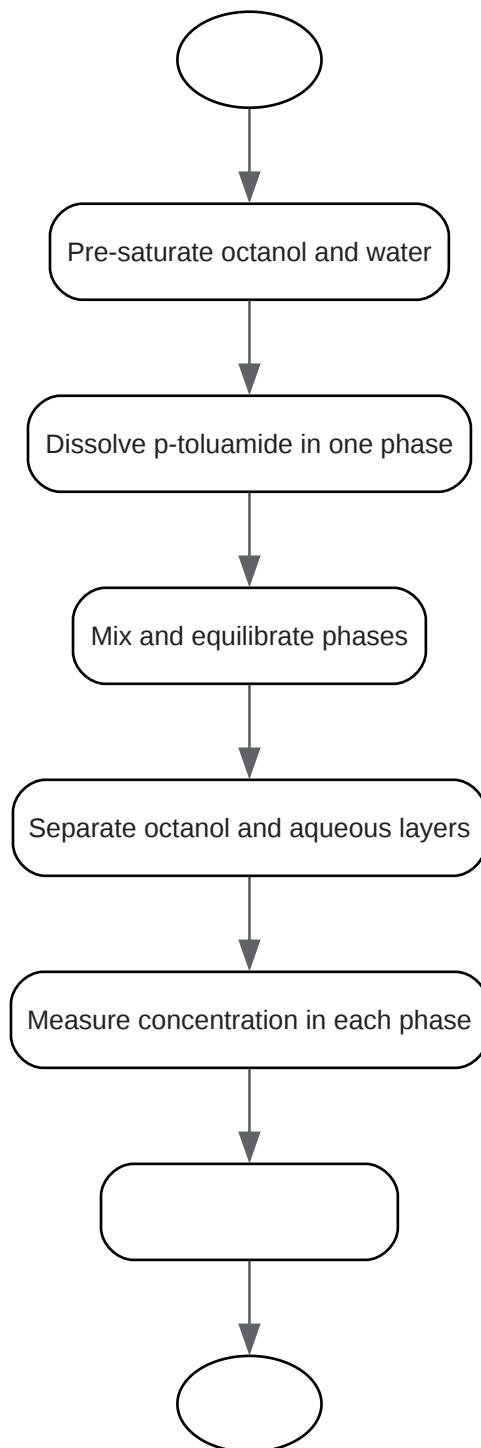
This diagram outlines the key steps involved in the experimental determination of solubility.

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Caption: Shake-Flask Method for Solubility Determination.

## Detailed Workflow for LogP Determination

This diagram illustrates the process of determining the octanol-water partition coefficient.



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Caption: Experimental Workflow for LogP Determination.

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